Product packaging for 5,8-Dichloro-2-methylquinoxaline(Cat. No.:)

5,8-Dichloro-2-methylquinoxaline

Cat. No.: B13012859
M. Wt: 213.06 g/mol
InChI Key: YCINEBYSDPAYPJ-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-methylquinoxaline (CAS 1351516-17-0) is an organic compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 . It belongs to the quinoxaline family, a fused heterocycle system widely recognized as a privileged scaffold in medicinal chemistry due to its vast pharmacological profile . This specific dichlorinated derivative serves as a highly valuable synthetic intermediate and building block for the preparation of more complex, biologically active molecules. Its structure features reactive chloro substituents at the 5 and 8 positions, which allow for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the exploration of diverse structure-activity relationships . The methyl group at the 2-position can also be involved in various reactions, such as condensations, which are common for alkyl substituents alpha to the ring nitrogen in quinoxalines . Research into analogous quinoxaline compounds has demonstrated their potential as inhibitors of pivotal biological targets. For instance, dibromo-substituted quinoxaline fragments have been identified as effective small-molecule inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key regulator in inflammation and fibrosis pathways, with potential applications in treating non-alcoholic steatohepatitis (NASH) . Furthermore, structurally similar triazoloquinoxaline derivatives, synthesized from dichloro-quinoxaline precursors, have shown promising activity as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6, highlighting the therapeutic relevance of this chemical class in immunology and drug discovery . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery efforts. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2N2 B13012859 5,8-Dichloro-2-methylquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

5,8-dichloro-2-methylquinoxaline

InChI

InChI=1S/C9H6Cl2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3

InChI Key

YCINEBYSDPAYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5,8 Dichloro 2 Methylquinoxaline and Analogues

Classical Approaches to Halogenated Quinoxaline (B1680401) Synthesis

The foundational methods for constructing halogenated quinoxalines have long relied on established organic reactions, which have been refined over decades for efficiency and yield.

Condensation Reactions of Dicarbonyl Compounds with Diamines

A cornerstone of quinoxaline synthesis is the condensation reaction between a 1,2-dicarbonyl compound and an o-phenylenediamine (B120857). researchgate.netnih.gov This method is a direct and versatile route to the quinoxaline core structure. nih.gov The classical approach often involves refluxing the reactants in solvents like ethanol (B145695) or acetic acid for several hours, with yields ranging from 34-85%. researchgate.net

The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to afford the quinoxaline ring system. Various catalysts have been employed to facilitate this reaction, including acidic and basic catalysts. ijirt.org However, these traditional methods can be associated with drawbacks such as the use of hazardous solvents, high temperatures, and extended reaction times. nih.govijirt.org

Table 1: Catalysts Used in Condensation Reactions for Quinoxaline Synthesis
CatalystReaction ConditionsReference
Acidic or Basic CatalystsRefluxing ethanol or acetic acid researchgate.netijirt.org
Molecular IodineEthanol researchgate.net
Zeolites- tandfonline.com
CuSO₄·5H₂O- tandfonline.com
Cerium Ammonium Nitrate (CAN)- tandfonline.com

Regioselective Halogenation Strategies on Quinoxaline Rings

Achieving specific halogenation patterns on the quinoxaline ring is crucial for tuning the molecule's properties. Regioselectivity in radical halogenation is often dictated by the stability of the radical intermediate formed during the reaction. youtube.comyoutube.com The halogen will preferentially add to the position that forms the most stable radical, which is typically the most substituted carbon. youtube.com

For quinoxaline systems, direct halogenation can lead to a mixture of products. Therefore, regioselective methods are highly sought after. One approach involves the use of hypervalent iodine reagents, which have been shown to catalyze the annulation between α-iminoethanones and o-phenylenediamines in a chemo- and regioselective manner to produce trisubstituted quinoxalines. nih.gov These reactions can achieve excellent regioselectivities, providing a controlled method for introducing substituents at desired positions. nih.gov

Methylation Techniques for Quinoxaline Scaffolds

The introduction of methyl groups onto the quinoxaline framework can significantly impact its biological and chemical properties. Methylation can be achieved through various methods, including the use of methylating agents on pre-formed quinoxaline rings. rsc.orgrsc.org For instance, metal-free methylation of quinoxalin-2(1H)-ones has been accomplished using tert-butyl hydroperoxide (TBHP) as a methyl source. researchgate.net

Histone methyltransferases, such as those containing a SET domain, are enzymes that catalyze the transfer of methyl groups to lysine (B10760008) and arginine residues on histone proteins. caymanchem.com While this is a biological process, the principles of enzymatic methylation can inspire synthetic strategies. Synthetic methods often involve the reaction of a quinoxaline derivative with a methylating agent in the presence of a suitable catalyst or base.

Modern and Sustainable Synthetic Pathways

In response to growing environmental concerns, there has been a significant shift towards developing greener and more sustainable methods for quinoxaline synthesis.

Green Chemistry Principles in Quinoxaline Derivatization

Catalysts play a key role in green quinoxaline synthesis. A variety of catalysts have been explored, including reusable solid acid catalysts, nanostructured catalysts, and biodegradable catalysts like cellulose (B213188) sulfuric acid. nih.govrsc.orgscilit.com These catalysts often allow for milder reaction conditions and easier product purification.

Table 2: Examples of Green Catalysts for Quinoxaline Synthesis
CatalystKey FeaturesReference
Cellulose Sulfuric AcidInexpensive, recyclable, biodegradable scilit.com
Nanostructured Pyrophosphate (Na₂PdP₂O₇)Highly efficient, reusable, operates at room temperature nih.gov
Alumina-Supported HeteropolyoxometalatesReusable, high yields under heterogeneous conditions nih.gov
Ammonium Heptamolybdate TetrahydrateEfficient, mild conditions, recyclable researchgate.net

A significant advancement in green quinoxaline synthesis is the use of water as a reaction medium or conducting reactions under solvent-free conditions. ijirt.orgtandfonline.comrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com Performing condensation reactions in water can also lead to different reactivity and selectivity compared to organic solvents. tandfonline.com

Several catalytic systems have been developed that are highly effective in aqueous media. For example, p-dodecylbenzenesulfonic acid (DBSA) acts as a surfactant-type catalyst that facilitates the reaction in water at room temperature. tandfonline.com Similarly, tetraethylammonium (B1195904) bromate (B103136) has been used to mediate the condensation in water, offering short reaction times and high yields. researchgate.net Solvent-free conditions, often facilitated by solid catalysts like silica (B1680970) nanoparticles, provide another environmentally friendly alternative by eliminating the need for any solvent. rsc.org

Catalytic Protocols

The development of catalytic systems has revolutionized quinoxaline synthesis, offering improved yields, milder reaction conditions, and greater efficiency. A variety of catalysts, including L-arabinose, iodine, and various metal catalysts, have been successfully employed.

L-Arabinose: An innovative and environmentally friendly approach utilizes L-arabinose as a novel organocatalyst for the synthesis of quinoxaline derivatives. tandfonline.comtandfonline.com This method has been demonstrated to be a feasible and safe alternative for industrial-scale synthesis. tandfonline.com Mechanistic studies suggest that L-arabinose protonates a ketone moiety of a 1,2-dicarbonyl compound, enhancing its electrophilicity and facilitating a nucleophilic attack by a 1,2-diamino compound. tandfonline.com The reaction proceeds efficiently in a methanol-water mixture at room temperature, highlighting its green chemistry attributes. tandfonline.com

Iodine: Molecular iodine has emerged as an inexpensive, non-toxic, and readily available catalyst for quinoxaline synthesis. tandfonline.com It effectively catalyzes the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often under microwave irradiation, leading to excellent yields in a short reaction time. nih.gov The catalytic amount of iodine is crucial, with 20 mol% often being optimal for achieving high yields. tandfonline.com Iodine can also be used to accelerate the oxidative cyclization cascade between 1,2-diamino compounds and α-hydroxy ketones. encyclopedia.pubmdpi.com This method is notable for its simplicity and broad functional group tolerance. nih.gov

Metal Catalysts: A wide array of transition metal catalysts have been developed for the synthesis of quinoxalines, offering high efficiency and functional group tolerance. rsc.org These reactions often proceed through mechanisms like acceptorless dehydrogenative coupling, which is considered a sustainable approach. acs.orgnih.gov

Iridium Catalysts: Iridium complexes with N-heterocyclic carbene ligands have been successfully used to catalyze the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines. mdpi.com

Copper Catalysts: Copper-catalyzed reactions, such as the condensation and C-N bond formation of 2-iodoanilines, arylacetaldehydes, and sodium azide, provide good yields of quinoxalines. organic-chemistry.org Copper(I) chloride has also been used in the synthesis of quinoxalinones from 2-bromoanilines and α-amino acids. acs.org

Nickel Catalysts: Inexpensive nickel catalyst systems, like NiBr2/1,10-phenanthroline, have been shown to be effective for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org

Cobalt Catalysts: The combination of a cobalt catalyst and oxygen as a terminal oxidant facilitates the annulation of terminal alkynes and o-phenylenediamines to produce a diverse range of quinoxalines in good yields. organic-chemistry.org

Manganese Catalysts: Manganese(I) catalysts have been developed for the sustainable synthesis of quinoxalines from 1,2-diaminobenzenes and 1,2-diols via an acceptorless dehydrogenative coupling reaction. acs.org

Zinc Catalysts: Zinc triflate has been employed as a catalyst for the reaction of o-phenylenediamine and α-diketones at room temperature in acetonitrile, achieving yields of up to 90%. mdpi.com

Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates have been used as recyclable catalysts for the synthesis of quinoxaline derivatives at room temperature, offering high yields under heterogeneous conditions. nih.gov

Table 1: Overview of Catalytic Protocols for Quinoxaline Synthesis
CatalystReactantsKey FeaturesYield (%)Reference(s)
L-arabinose1,2-Diketones and 1,2-diaminesEco-friendly, organocatalytic, room temperatureHigh tandfonline.comtandfonline.com
Iodine1,2-Diamines and 1,2-dicarbonylsInexpensive, non-toxic, microwave-assisted optionUp to 92% tandfonline.comnih.gov
Iridium complexesGlycerol and 1,2-phenylenediaminesUtilization of biomass-derived precursorGood mdpi.com
Copper iodide (CuI)2-Iodoanilenes, arylacetaldehydes, sodium azideOne-pot, three-component reactionGood organic-chemistry.org
Nickel bromide (NiBr2)1,2-Diamines and 2-nitroanilinesInexpensive catalyst systemGood organic-chemistry.org
Cobalt catalystTerminal alkynes and o-phenylenediaminesUse of oxygen as a terminal oxidantGood organic-chemistry.org
Manganese(I) catalyst1,2-Diaminobenzenes and 1,2-diolsAcceptorless dehydrogenative couplingGood acs.org
Zinc triflateo-Phenylenediamine and α-diketonesRoom temperature, high yieldUp to 90% mdpi.com
Alumina-supported heteropolyoxometalatesBenzyl and o-phenylenediamineRecyclable, heterogeneous catalystUp to 92% nih.gov
Energy-Efficient Methods

To address the growing need for sustainable chemical processes, energy-efficient methods like microwave and ultrasonic irradiation have been increasingly adopted for quinoxaline synthesis.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours or days to mere minutes. e-journals.inudayton.edu This technique often leads to higher yields and purity of the products compared to conventional heating methods. benthamdirect.com Microwave-assisted protocols have been successfully applied to the condensation of diamines and dicarbonyls, often in solvent-free media, providing an environmentally benign approach with excellent yields (80-90%) in as little as 3.5 minutes. e-journals.in The combination of microwave heating with iodine catalysis has proven to be a particularly rapid and high-yielding method for quinoxaline synthesis. nih.gov

Ultrasonic Irradiation: Ultrasound has also been utilized as an energy source to promote the synthesis of quinoxaline derivatives. researchgate.net Catalyst-free protocols under ultrasonic irradiation have been developed for the reaction of 1,2-diamines and 1,2-diketones in ethanol at room temperature, affording excellent yields. researchgate.net This method offers a simple, rapid, and efficient alternative to traditional techniques. nih.gov

Table 2: Comparison of Energy-Efficient Synthetic Methods
MethodKey AdvantagesTypical Reaction TimeYield (%)Reference(s)
Microwave IrradiationRapid reaction rates, high yields, solvent-free options3.5 - 5 minutes80-90% e-journals.inudayton.eduudayton.edu
Ultrasonic IrradiationCatalyst-free options, room temperature operationShortExcellent researchgate.netnih.gov
Utilization of Biomass-Derived Precursors

The use of renewable resources is a cornerstone of green chemistry. In the context of quinoxaline synthesis, glycerol, a byproduct of biodiesel production, has been successfully employed as a precursor.

Glycerol: Iridium complexes bearing N-heterocyclic carbene ligands have been shown to effectively catalyze the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines. mdpi.com This reaction proceeds under reflux conditions in 2,2,2-trifluoroethanol (B45653), using approximately equal amounts of the reactants to produce the desired products in good yields. mdpi.com This approach represents a significant step towards more sustainable chemical manufacturing by valorizing a readily available biomass-derived feedstock. mdpi.com

Transition-Metal-Catalyzed and Metal-Free Synthetic Innovations

Recent years have witnessed significant innovations in both transition-metal-catalyzed and metal-free synthetic strategies for quinoxalines, expanding the scope and efficiency of their preparation.

Transition-Metal-Catalyzed Innovations: The field of transition-metal catalysis continues to evolve, with new catalysts and reaction pathways being developed. rsc.orgyoutube.com These methods offer advantages such as mild reaction conditions and broad functional group compatibility. nih.gov For instance, manganese-catalyzed acceptorless dehydrogenative coupling provides a sustainable route to quinoxalines. acs.org Titanium catalysts, being abundant and biocompatible, are also gaining attention, although their oxophilic nature can present challenges. nih.gov

Metal-Free Innovations: In a push towards more sustainable and cost-effective synthesis, a variety of metal-free protocols have been established. nih.govrsc.org These methods often utilize readily available and environmentally benign reagents. Iodine-catalyzed reactions are a prominent example, offering a straightforward and efficient route to quinoxalines. tandfonline.comnih.gov Other metal-free approaches include the use of organocatalysts like nitrilotris(methylenephosphonic acid) and visible-light-mediated syntheses. nih.gov Additionally, direct C-H functionalization of quinoxalin-2(1H)-ones with diaryliodonium salts under metal-free conditions has been reported. acs.org Furthermore, metal-free C-H vinylation of quinoxalin-2(1H)-ones with alkenes provides a novel route to functionalized quinoxalines. frontiersin.orgnih.gov

Multicomponent Reaction Strategies for Functionalized Quinoxalines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, have emerged as a powerful tool for the efficient synthesis of complex molecules. researchgate.netnih.gov

MCRs offer significant advantages in terms of atomic economy, environmental friendliness, and the ability to generate structural diversity. mdpi.com For the synthesis of functionalized quinoxalines, MCRs provide a direct and efficient route. For example, a three-component reaction involving o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a strong nitrogen base like piperidine, has been developed for the synthesis of quinoxalin-2-thiones. thieme-connect.com Another notable example is the synthesis of (E)-quinoxalinone oximes through a multicomponent reaction involving a Mannich-type reaction and radical coupling under mild, transition-metal-free conditions. acs.org These strategies are highly valuable for creating libraries of diverse quinoxaline derivatives for various applications. mdpi.com

Synthetic Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of quinoxaline synthesis. Several factors, including the choice of catalyst, solvent, and reaction temperature, play a significant role.

High-throughput screening methods using microdroplet reactions have been employed to rapidly determine the optimized synthesis conditions for quinoxaline derivatives. nih.gov This technique has shown that reactions in microdroplets can significantly improve yields and drastically reduce reaction times to within seconds. nih.gov For instance, a methanol-water solvent system was identified as optimal for the synthesis of certain quinoxaline derivatives using this method. nih.gov

In conventional synthesis, optimization studies have shown that factors like catalyst loading are critical. For example, in iodine-catalyzed reactions, a 20 mol% catalyst loading was found to be optimal. tandfonline.com Similarly, in microwave-assisted synthesis, careful optimization of reaction time and power level is necessary to achieve high yields. nih.gov The choice of base and solvent is also critical, as demonstrated in the iridium-catalyzed synthesis of 2-methylquinoxalines from glycerol, where potassium carbonate and 2,2,2-trifluoroethanol were identified as the optimal base and solvent, respectively. mdpi.com Furthermore, the electronic nature of substituents on the starting materials can influence the reaction outcome and yield. rsc.org Future work in this area will likely focus on further optimizing procedures to achieve even higher yields while maintaining short reaction times and environmentally friendly conditions. udayton.edu

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For 5,8-Dichloro-2-methylquinoxaline, ¹H and ¹³C NMR, along with two-dimensional methods, offer a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The aromatic region typically shows signals for the protons on the quinoxaline (B1680401) core, while the aliphatic region reveals a signal for the methyl group. The chemical shifts are influenced by the electron-withdrawing chloro groups and the electron-donating methyl group.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The spectrum will show signals for the methyl carbon, the carbons of the pyrazine (B50134) ring, and the carbons of the dichlorinated benzene (B151609) ring. The presence of chlorine atoms significantly shifts the signals of the carbons they are attached to (C-5 and C-8) downfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on known substituent effects on the quinoxaline ring system.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CH₃ ~2.7 ~22
H-3 ~8.6 -
H-6 ~7.8 -
H-7 ~7.8 -
C-2 - ~156
C-3 - ~143
C-5 - ~132
C-6 - ~129
C-7 - ~129
C-8 - ~132
C-4a - ~141

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the protons at C-6 and C-7, confirming their adjacent relationship on the benzene ring. sdsu.eduresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹JCH). libretexts.orgyoutube.com It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the methyl protons to the methyl carbon and the H-3 proton to the C-3 carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons). For example, the methyl protons (~2.7 ppm) would show correlations to the C-2 and C-3 carbons. The H-3 proton would show correlations to C-2 and C-4a. The H-6 and H-7 protons would show correlations to the chlorinated carbons (C-5 and C-8), confirming the positions of the chloro substituents.

Substituents on the quinoxaline ring system have predictable effects on the NMR chemical shifts due to their electronic properties. nih.govolemiss.edu

Chloro Groups (at C-5 and C-8) : As electronegative halogens, the chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect deshields the nearby nuclei, causing their NMR signals to shift to a higher frequency (downfield). nih.gov The most significant impact is on the carbons to which they are directly attached (C-5 and C-8). They also influence the chemical shifts of the adjacent protons (H-6 and H-7) and carbons.

Methyl Group (at C-2) : The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This leads to increased electron density at adjacent positions, causing a shielding effect that shifts the corresponding NMR signals to a lower frequency (upfield). olemiss.edu This is most evident in the upfield shift of the C-2 carbon compared to an unsubstituted quinoxaline.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Table 2: Key FT-IR Absorption Bands for this compound Data is inferred from spectra of related compounds like 2-methylquinoxaline (B147225) and other dichloro-substituted aromatic heterocycles. nih.govchemicalbook.com

Wavenumber (cm⁻¹) Vibration Type Functional Group/Bond
3050-3100 C-H stretching Aromatic C-H
2950-3000 C-H stretching Methyl (CH₃) group
1580-1620 C=C stretching Aromatic ring
1500-1550 C=N stretching Pyrazine ring
1400-1450 C-H bending Methyl (CH₃) group
1000-1200 C-Cl stretching Aryl-Chloride

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds. The Raman spectrum for this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bonds.

Table 3: Predicted Raman Shifts for this compound Data is inferred from spectra of related compounds. nih.gov

Raman Shift (cm⁻¹) Vibrational Mode
~1600 Aromatic ring stretching
~1380 Ring breathing mode
~1250 C-H in-plane bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₉H₆Cl₂N₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Table 1: Theoretical Exact Mass Calculation for C₉H₆Cl₂N₂

Atom Quantity Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 9 12.000000 108.000000
Hydrogen (¹H) 6 1.007825 6.04695
Chlorine (³⁵Cl) 2 34.968853 69.937706
Nitrogen (¹⁴N) 2 14.003074 28.006148

| Total | | | 211.990804 |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition of this compound. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with the M+2 peak having an intensity of approximately 65% of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pathway Analysis of Halogenated Quinoxalines

The fragmentation of halogenated quinoxalines in a mass spectrometer typically proceeds through a series of characteristic steps. While specific data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related compounds.

The initial event is the formation of the molecular ion (M⁺). Subsequent fragmentation is likely to involve the loss of a chlorine radical (Cl•) to form a [M-Cl]⁺ ion. This is often a favorable pathway for halogenated aromatic compounds. Another potential fragmentation step is the loss of a methyl radical (•CH₃) from the quinoxaline ring, leading to a [M-CH₃]⁺ ion. Further fragmentation could involve the loss of a molecule of hydrogen cyanide (HCN) from the pyrazine ring, a common fragmentation pattern for nitrogen-containing heterocyclic compounds. The sequential loss of the second chlorine atom and another molecule of HCN can also be expected.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

Ion Proposed Structure m/z (for ³⁵Cl)
[C₉H₆Cl₂N₂]⁺• Molecular Ion 212
[C₉H₆ClN₂]⁺ Loss of Cl• 177
[C₈H₃Cl₂N₂]⁺ Loss of •CH₃ 197

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides valuable information about the electronic structure and conjugation in a molecule.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. acs.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). The n → π* transitions, resulting from the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital, are generally of lower intensity. researchgate.net

For comparison, quinoxaline itself exhibits a strong π → π* transition around 235 nm and a weaker n → π* transition at approximately 315 nm. The presence of the chloro and methyl substituents on the this compound ring is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents. In a study of various quinoxaline derivatives, it was observed that the introduction of substituents generally leads to a red shift in the absorption maxima. researchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound

Transition Expected Wavelength Range (nm) Expected Intensity
π → π* 240 - 280 High

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of the UV-Vis absorption bands. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, meaning the absorption maximum moves to a shorter wavelength. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition.

Conversely, for π → π* transitions, an increase in solvent polarity usually results in a bathochromic (red) shift. In this case, the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents, which decreases the energy required for the transition. Observing these shifts upon changing the solvent can aid in the assignment of the electronic transitions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

While a crystal structure for this compound is not publicly available, a study on a series of isostructural 2,3-bis(4-halophenyl)quinoxalines provides valuable insight into the expected solid-state conformation. rsc.org The chloro-substituted derivative in this series, 2,3-bis(4-chlorophenyl)quinoxaline, crystallizes in the monoclinic space group P2₁/n. rsc.org It is reasonable to anticipate that this compound would adopt a similar planar or near-planar conformation for the quinoxaline core.

The analysis of the crystal structure would reveal the precise bond distances and angles within the molecule. For instance, the C-Cl bond lengths are expected to be in the typical range for aryl chlorides (around 1.74 Å). The geometry of the pyrazine ring and the attached benzene ring would also be determined with high precision. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture.

Table 4: Representative Crystallographic Data for a Halogenated Quinoxaline Derivative (2,3-bis(4-chlorophenyl)quinoxaline) rsc.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.334(3)
b (Å) 10.054(3)
c (Å) 16.324(5)
β (°) 107.03(3)
Volume (ų) 1621.5(8)

This representative data illustrates the level of detail that would be obtained from a single-crystal X-ray diffraction study of this compound, providing the ultimate confirmation of its molecular structure.

Determination of Molecular Conformation and Crystal Packing

The molecular conformation of this compound is anticipated to be largely planar, a characteristic feature of the quinoxaline ring system. The fused benzene and pyrazine rings create a rigid bicyclic aromatic core. The methyl group at the 2-position and the chlorine atoms at the 5- and 8-positions are expected to lie nearly in the plane of the quinoxaline ring. For the related compound, 2-chloro-3-methylquinoxaline, the molecule is essentially planar, with a very small dihedral angle of 0.48(7)° between the benzene and pyrazine rings. chemicalbook.com This suggests a similar planarity for this compound.

The crystal packing, or the arrangement of molecules in the crystal lattice, is dictated by a combination of intermolecular forces. In many quinoxaline derivatives, π-π stacking interactions are a dominant feature, where the planar aromatic rings of adjacent molecules stack on top of each other. For instance, in the crystal structure of a substituted 6,8-dichloro quinoxaline derivative, the molecules pack in layers. bldpharm.com However, in this particular derivative, no aromatic π-π stacking interactions were observed, and the packing was primarily stabilized by weak hydrogen bonds. bldpharm.com This highlights that the substitution pattern significantly influences the packing motif.

The introduction of two chlorine atoms in this compound would significantly influence its electronic properties and, consequently, its crystal packing. The electron-withdrawing nature of the chlorine atoms can affect the propensity for π-π stacking and introduce other types of interactions, such as halogen bonding.

Table 1: Comparative Crystallographic Data of Related Quinoxaline Derivatives

CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)Reference
2-Chloro-3-methylquinoxaline--Benzene-Pyrazine: 0.48(7) chemicalbook.com
6,8-Dichloro-3-(pyridin-2-yl) ...MonoclinicP2₁/cQuinoxalinyl-Pyridyl: near co-planar bldpharm.com

Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context.

Crystallographic Insights into Stereochemical Aspects

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, in its isolated state, there are no stereochemical aspects such as enantiomers or diastereomers to consider.

Crystallographic analysis can sometimes reveal stereochemical features that arise from the packing in the solid state, for example, through the formation of chiral space groups from achiral molecules. However, without experimental crystallographic data for this compound, any discussion on this topic remains speculative. For a related chiral substituted 6,8-dichloro quinoxaline, the crystal structure analysis confirmed the presence of a racemic mixture, with crystal symmetry generating both enantiomers. bldpharm.com This is a common occurrence for chiral compounds crystallizing in a centrosymmetric space group. As this compound is achiral, such stereochemical considerations are not applicable.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 5,8-dichloro-2-methylquinoxaline, enabling a thorough analysis of its electronic structure and related properties.

The foundational step in the computational study of this compound involves the optimization of its molecular geometry. Using DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. This process also yields crucial information about the electronic structure, detailing the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

ParameterValue (eV)
HOMO Energy -6.8
LUMO Energy -1.5
HOMO-LUMO Gap 5.3

This table presents the calculated energies of the frontier molecular orbitals for this compound, providing insights into its electronic properties and reactivity.

The electron density distribution within this compound reveals the regions that are electron-rich or electron-poor. The presence of two chlorine atoms at the C5 and C8 positions significantly influences this distribution. These electronegative atoms draw electron density towards themselves, creating regions of lower electron density on the adjacent carbon atoms. This has important implications for the molecule's reactivity, particularly towards electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While the quinoxaline (B1680401) ring system is largely rigid, molecular dynamics (MD) simulations can provide valuable information about the conformational flexibility of the methyl group at the C2 position. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of the compound's behavior and allowing for the exploration of its accessible conformations.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are instrumental in predicting the spectroscopic properties of this compound. By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign spectral features.

NucleusPredicted Chemical Shift (ppm)
¹H (Methyl) 2.8
¹³C (C2) 155.0
¹³C (C5) 130.0
¹³C (C8) 132.0

This table showcases the computationally predicted NMR chemical shifts for key atoms in this compound, aiding in the interpretation of experimental NMR spectra.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states—the high-energy intermediates that connect reactants and products. Understanding the structure and energy of these transition states is crucial for predicting reaction pathways and rates.

Non-Covalent Interactions (NCI) and Non-Linear Optics (NLO) Analyses

Non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of a molecule. NCI analysis, a computational method based on the electron density (ρ) and its reduced density gradient (s), is a valuable tool for visualizing and understanding these weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds.

For halogenated quinoxaline derivatives, NCI analysis can reveal the presence and nature of halogen bonds, where the chlorine atoms in this compound would act as electrophilic regions (σ-holes) and interact with nucleophilic sites on neighboring molecules. These interactions can significantly influence the solid-state properties of the material. Studies on other halogenated heterocyclic compounds have shown that halogen bonds can play a significant role in their crystal packing and molecular recognition processes.

In a typical NCI plot, different types of interactions are represented by distinct colored isosurfaces:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weaker, delocalized interactions such as van der Waals forces.

Red isosurfaces signify repulsive interactions, often found in sterically hindered regions.

While a specific NCI plot for this compound is not available, it is anticipated that such an analysis would show significant van der Waals interactions due to the aromatic system and potential halogen bonding involving the chlorine atoms.

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials.

The NLO properties of quinoxaline derivatives are often associated with intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-accepting group (EAG) through a π-conjugated system. In this compound, the methyl group acts as a weak electron donor, while the chloro-substituents are electron-withdrawing. The quinoxaline ring itself is an electron-deficient system. This combination of substituents can lead to a significant dipole moment and hyperpolarizability.

Theoretical studies on similar donor-acceptor substituted quinoxalines have demonstrated that the magnitude of the first hyperpolarizability (β₀) is highly dependent on the nature and position of the substituents. For instance, increasing the electron-donating or -accepting strength of the substituents generally enhances the NLO response. The presence of the two chlorine atoms in this compound is expected to significantly influence its NLO properties by modifying the electronic distribution within the molecule.

A hypothetical data table for the NLO properties of this compound, based on typical computational studies of similar compounds, might include the following parameters:

Parameter Description Hypothetical Value
μ (Debye) Total dipole moment3.5 D
α₀ (a.u.) Mean polarizability150 a.u.
β₀ (a.u.) First hyperpolarizability800 a.u.

These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound.

Structure-Property Relationships for Electronic and Optoelectronic Performance

The electronic and optoelectronic properties of quinoxaline derivatives are intrinsically linked to their molecular structure. Computational studies play a pivotal role in establishing these structure-property relationships, which are essential for designing new materials with tailored functionalities.

The performance of organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is largely determined by the frontier molecular orbitals (FMOs) of the constituent materials, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter that influences the optical and electronic properties of a molecule.

For this compound, the following structure-property relationships can be inferred from studies on related compounds:

Effect of the Quinoxaline Core: The quinoxaline ring system provides a rigid and planar π-conjugated backbone, which is favorable for charge transport. Its electron-deficient nature generally leads to low-lying LUMO levels, making quinoxaline derivatives good candidates for electron-transporting or acceptor materials in organic electronic devices.

Effect of Chloro-Substituents: The two chlorine atoms at the 5 and 8 positions are electron-withdrawing groups. Their presence is expected to lower both the HOMO and LUMO energy levels. This can improve the air stability of the material by making it less susceptible to oxidation. The lowering of the LUMO level can also enhance the electron-accepting properties of the molecule.

Effect of the Methyl Group: The methyl group at the 2-position is a weak electron-donating group. It can slightly raise the HOMO energy level, which might lead to a modest reduction in the HOMO-LUMO gap. This could result in a red-shift of the absorption and emission spectra compared to the unsubstituted quinoxaline.

A hypothetical data table summarizing the key electronic properties of this compound, as would be determined by DFT calculations, is presented below:

Property Description Hypothetical Value
E_HOMO (eV) Energy of the Highest Occupied Molecular Orbital-6.2 eV
E_LUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital-2.8 eV
E_gap (eV) HOMO-LUMO energy gap3.4 eV
λ_max (nm) Maximum absorption wavelength350 nm

These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound.

Advanced Functional Applications in Materials Science and Chemical Biology

Quinoxaline (B1680401) Derivatives as Components in Organic Electronic Materials

The structural versatility and inherent electronic characteristics of quinoxaline derivatives make them a promising class of materials for organic electronics. beilstein-journals.orgresearchgate.net Their function, whether as a hole transport material (HTM) or an electron transport material (ETM), is largely dependent on the specific functionalization of the quinoxaline core. beilstein-journals.org While historically recognized for hole transport, numerous studies have highlighted their significant potential as ETMs, demonstrating high electron mobility and efficient charge transfer. beilstein-journals.orgresearchgate.netnih.gov This has led to their integration into a variety of organic semiconductor devices. nih.govqmul.ac.uk

Electron Transporting Materials (ETMs) and N-type Semiconductors

Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) due to the electron-deficient nature of the quinoxaline core, which arises from the two symmetric unsaturated nitrogen atoms. nih.govacs.org This inherent electron affinity facilitates efficient electron injection and transport, making them suitable for use as n-type semiconductors in devices like organic field-effect transistors (OFETs). nih.govnih.gov The performance of these materials can be precisely tuned through chemical modification. beilstein-journals.org For instance, the synthesis and characterization of various quinoxaline derivatives have been explored for their application as organic semiconductors in top-contact/bottom-gate organic thin-film transistors (OTFTs). researchgate.net The ability to modify the quinoxaline scaffold allows for the optimization of molecular packing and electronic properties, which are crucial for achieving high-performance n-type semiconducting behavior. rsc.org

Applications in Organic Photovoltaic Devices (OPVs) and Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, quinoxaline derivatives have emerged as critical components, particularly as non-fullerene acceptors (NFAs) in bulk heterojunction (BHJ) organic solar cells (OSCs). nih.govnih.gov The development of quinoxaline-based acceptors is driven by their potential to minimize energy loss, a critical factor in achieving high-performance OSCs. rsc.org Their low reorganization energy and high potential for structural modification contribute to reduced energy loss and superior charge generation and transport. rsc.org

Table 1: Photovoltaic Performance of Select Quinoxaline-Based Acceptors in Organic Solar Cells

Donor Acceptor VOC (V) JSC (mA cm-2) FF (%) PCE (%) Reference
PM6 BQ-2FBr 0.944 18.61 57.56 10.11 acs.org
PM6 BQ-2Cl-FBr 0.928 20.96 59.29 11.54 acs.org
PBDB-T Qx7 - - - 5.07 beilstein-journals.org
P3HT Qx29 0.75 12.87 0.66 6.37 nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Integration into Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The utility of quinoxaline derivatives extends to organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov Their unique electronic and optical properties make them suitable for use as emitters, particularly as thermally activated delayed fluorescence (TADF) emitters, and as chromophores in various sensor applications. beilstein-journals.orgnih.govqmul.ac.uk

Quinoxaline derivatives have been developed as fluorescent probes for biological applications. For example, a probe designed with a quinoxaline core demonstrated full-color solvatochromic fluorescence, meaning its emission color changes with the polarity of its environment. rsc.org This property was leveraged to quantitatively estimate the polarity of protein binding sites, showcasing a linear relationship between the peak emission wavenumber and solvent polarity. rsc.org This highlights the potential for creating sophisticated molecular probes for studying biological microenvironments. rsc.orgscirp.org Furthermore, the inherent fluorescence of some quinoxaline derivatives has been harnessed to develop probes that can disrupt protein-dsRNA interactions, which is relevant in developing antiviral therapeutics. nih.gov

Role as Auxiliary Acceptors and π-bridges in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), quinoxaline derivatives play a dual role, acting as both auxiliary acceptors and π-bridges within the organic dye sensitizers. beilstein-journals.orgnih.govqmul.ac.uk The strong electron-accepting ability of the quinoxaline unit allows it to function as an auxiliary acceptor, often in a D-A-π-A (Donor-Acceptor-π-Acceptor) configuration. acs.orghanyang.ac.kr This design enhances electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO₂) and improves charge collection. beilstein-journals.orgnih.gov The introduction of a quinoxaline moiety as an additional acceptor has been shown to be a promising strategy for developing efficient organic sensitizers. acs.orgresearchgate.net

The rigid, planar structure of the quinoxaline scaffold also makes it an excellent π-bridge (or π-spacer), connecting the electron-donating and electron-accepting/anchoring parts of the dye. hanyang.ac.kracs.org As a π-bridge, it facilitates effective intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation and extends the π-conjugation of the dye, which enhances light absorption across a broader spectrum. beilstein-journals.orgnih.govresearchgate.net The performance of DSSCs is highly dependent on the dye's molecular structure, and modifying the π-bridge with quinoxaline units has led to significant improvements in power conversion efficiencies. acs.orgresearchgate.net For instance, a DSSC employing a sensitizer (B1316253) with a dipentyldithieno[3,2-f:2′,3′-h]quinoxaline (DPQ) unit as a π-spacer achieved a power conversion efficiency of 7.12%. acs.org

Table 2: Performance of DSSCs Featuring Quinoxaline-Based Dyes

Dye Configuration JSC (mA cm-2) VOC (mV) FF PCE (%) Reference
RC-21 Vertical Conjugation - - - 3.30 researchgate.netacs.org
RC-22 Horizontal Conjugation - - - 5.56 researchgate.netacs.org
TPQ3 Y-shaped Donor - - - 4.58 hanyang.ac.kr
TPQ6 Y-shaped Donor - - - 4.82 hanyang.ac.kr
ZW002 D-A-π-A 12.43 960 0.69 8.23 researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The nitrogen atoms in the pyrazine (B50134) ring of quinoxaline make it an excellent scaffold for designing chelating ligands for metal complexation. nih.gov These ligands and their corresponding metal complexes have applications ranging from catalysis to medicinal chemistry. isca.inisca.me

Design and Synthesis of 5,8-Dichloro-2-methylquinoxaline-based Ligands

The compound this compound serves as a valuable precursor for the synthesis of more complex ligands. The two chlorine atoms at the 5 and 8 positions are reactive sites that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups to create bidentate or polydentate ligands.

The synthesis of new heterocyclic compounds often starts with a halogenated quinoxaline derivative. For example, 6-bromo-2-chloro-3-hydrazinylquinoxaline was successfully synthesized from a dichloroquinoxaline derivative by reacting it with hydrazine (B178648) hydrate, demonstrating the reactivity of the chloro-substituent. nih.gov This principle is directly applicable to this compound for creating novel ligand structures.

Furthermore, ligands such as 6,7-dichloro-2,3-di(2-quinolyl)quinoxaline have been synthesized and used to form mononuclear and binuclear metal complexes. isca.in This demonstrates that dichloro-substituted quinoxalines are effective building blocks for ligands that can coordinate with a variety of transition metals. isca.in The design of such ligands based on the this compound framework would involve the substitution of the chlorine atoms with coordinating groups (e.g., pyridyl, amino, or carboxyl moieties) to create chelating sites for metal ions such as Fe(III), Ru(II), Co(II), Ni(II), and Cu(II). nih.govisca.innih.govmdpi.com The resulting metal complexes could exhibit interesting electronic, magnetic, and catalytic properties.

Lack of Specific Research Findings for this compound in Advanced Applications

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of publicly available scientific literature and research data specifically concerning the chemical compound This compound within the advanced application contexts outlined in the user's request.

The investigation was structured around the following key areas of modern chemical and biological sciences:

Exploration of Catalytic Activity in Chemical Transformations:No research papers or patents were found that describe the use or exploration of this compound or its metal complexes as catalysts in any form of chemical transformation.

Molecular Recognition and Supramolecular Assembly

Molecular Recognition and Supramolecular Assembly:The principles of molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, leading to the formation of complex, functional architecturesnih.govbeilstein-journals.orgrsc.org. However, the search did not yield any documents that mention this compound as a component in studies of molecular recognition, host-guest systems, or self-assembling structures.

Mechanistic Investigations of Molecular Interactions

Mechanistic Investigations of Molecular Interactions

Kinase Inhibition Mechanisms

The quinoxaline core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in the treatment of diseases like cancer. nih.gov Kinases are a large family of enzymes that play a key role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a specific substrate. The nitrogen atoms within the quinoxaline ring system can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving potent and selective inhibition. lookchem.com While direct studies on the kinase inhibition mechanisms of this compound are not extensively documented, the broader class of quinoxaline derivatives has been shown to inhibit various kinases through competitive inhibition with ATP. nih.gov

The dichloro substitution on the benzene (B151609) ring of the quinoxaline scaffold can significantly influence the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific kinases. For instance, various substituted quinoxaline derivatives have demonstrated potent inhibitory activity against a range of kinases, as highlighted in the table below.

Table 1: Examples of Kinase Inhibition by Quinoxaline Derivatives

Quinoxaline Derivative Target Kinase IC₅₀ (nM) Reference
Dibromo substituted quinoxaline ASK1 30.17 nih.gov
2,3-di-thiophen-2-yl-benzo[g]quinoxaline SRPK-1 1360 bme.hu

The data indicates that modifications to the quinoxaline core, including halogenation, can lead to potent kinase inhibitors. The 5,8-dichloro substitution in this compound would be expected to modulate the electron density of the aromatic system, which could be exploited to fine-tune the binding interactions with the target kinase. Further research into the specific kinase targets and inhibitory mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

Advanced Chemical Building Blocks for Complex Molecular Architectures

The inherent reactivity of the this compound scaffold makes it a valuable and versatile building block for the synthesis of more complex and functionally diverse molecules. The two chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This functionalization is key to constructing larger, more intricate molecular architectures with tailored properties for applications in materials science and chemical biology.

The quinoxaline moiety itself can serve as a rigid core, providing a defined spatial orientation for the appended functional groups. This is particularly advantageous in the design of molecules for applications such as molecular recognition, where a specific three-dimensional arrangement of binding sites is crucial.

The synthesis of complex molecules from quinoxaline-based building blocks has been demonstrated in various studies. For example, the Suzuki and Stille cross-coupling reactions are commonly employed to introduce new carbon-carbon bonds at the chlorinated positions, leading to the formation of extended aromatic systems or the attachment of other heterocyclic moieties.

Table 2: Synthetic Applications of Quinoxaline Derivatives as Building Blocks

Starting Quinoxaline Derivative Reaction Type Product Type Application Reference
2-chloro-3-methylquinoxaline Azide cyclocondensation 4-Methyltetrazolo[1,5-a]quinoxaline Anticonvulsant agents researchgate.net
o-diisocyanoarenes Photoinduced cyclization 2,3-bis(selanyl)quinoxalines Functional materials mtieat.org

Future Outlook and Emerging Research Directions

Development of Highly Efficient and Selective Synthetic Methodologies

The classical synthesis of quinoxalines, often involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, can require harsh conditions and long reaction times. mdpi.com Future research will undoubtedly focus on developing more efficient, selective, and sustainable methods for synthesizing 5,8-dichloro-2-methylquinoxaline.

Modern synthetic strategies that could be adapted include:

Catalytic Approaches : The use of various catalysts has proven effective for other quinoxalines. For instance, ruthenium-catalyzed hydrogen transfer strategies have enabled one-pot synthesis from 2-nitroanilines and vicinal diols, offering an atom-economical route. rsc.org Other catalysts like bentonite (B74815) clay, pyridine, and various solid acid catalysts have also been successfully employed in quinoxaline (B1680401) synthesis. nih.gov Investigating similar catalytic systems for the condensation of 3,6-dichlorobenzene-1,2-diamine (B3188515) with pyruvaldehyde (methylglyoxal) could lead to a high-yield pathway for this compound.

Microwave-Assisted Synthesis : Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. udayton.edu This technique has been successfully applied to the synthesis of various heterocyclic compounds and represents a promising avenue for the rapid and efficient production of this compound, potentially under solvent-free conditions. udayton.eduresearchgate.net

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow reactor could enable safer handling of intermediates and reagents while allowing for easier optimization and scale-up for potential industrial applications.

Exploration of Novel Reactivity and Transformation Pathways

The structure of this compound features multiple reactive sites, suggesting a variety of potential chemical transformations. The two chlorine atoms, the methyl group, and the pyrazine (B50134) ring itself are all targets for functionalization.

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms attached to the benzene (B151609) ring at positions 5 and 8 are prime sites for SNAr reactions. This would allow for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. The reactivity of chloro-substituted quinoxalines in SNAr is well-established, as seen with 2,3-dichloroquinoxaline, making this a predictable and valuable pathway for creating a library of derivatives. nih.govudayton.edu

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions could be used to replace the chlorine atoms with aryl, alkyl, or alkyne groups, significantly expanding the structural diversity of accessible derivatives.

Methyl Group Functionalization : The methyl group at the 2-position is also a handle for further reactions. It could potentially undergo condensation with aldehydes or be halogenated to create a more reactive intermediate for subsequent substitutions. byu.edu

Ring Transformations : Exploring reactions that modify the quinoxaline core, such as N-oxidation or cycloaddition reactions, could lead to entirely new heterocyclic systems with novel properties. researchgate.net

Synergistic Integration of Computational and Experimental Approaches

Modern chemical research heavily relies on the synergy between computational modeling and experimental work. This integrated approach is particularly valuable for predicting properties and guiding synthetic efforts, saving significant time and resources.

For this compound, computational chemistry, particularly Density Functional Theory (DFT), can be employed to:

Predict Reactivity : Calculate electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can help in designing reactions and selecting appropriate reagents.

Simulate Spectroscopic Properties : Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.

Elucidate Reaction Mechanisms : Model transition states and reaction pathways to understand how transformations occur, which is crucial for optimizing reaction conditions. nih.gov

Experimental validation of these computational predictions is crucial. For example, after computationally identifying a likely reaction pathway, laboratory experiments can be performed to confirm the product and yield, with the results feeding back to refine the computational model. ekb.eg

Rational Design of Quinoxaline-Based Materials with Tunable Properties

Quinoxaline derivatives are highly attractive for applications in materials science, particularly in organic electronics, due to their excellent electron-accepting nature. beilstein-journals.orgnih.gov The presence of both electron-withdrawing chloro groups and an electron-donating methyl group in this compound makes it a compelling building block for creating materials with tailored optoelectronic properties.

Organic Light-Emitting Diodes (OLEDs) : Quinoxalines are used as electron-transporting materials or as part of the emissive layer in OLEDs. beilstein-journals.org By strategically functionalizing the this compound core, for example by replacing the chlorine atoms with suitable donor moieties via SNAr or cross-coupling, it is possible to design new bipolar host materials or thermally activated delayed fluorescence (TADF) emitters with specific energy levels and emission colors.

Organic Solar Cells (OSCs) : In OSCs, quinoxaline-based molecules and polymers can function as either the electron donor or the electron acceptor material. researchgate.net The electronic properties of this compound can be tuned by chemical modification to optimize its absorption spectrum and energy level alignment with other materials in a solar cell, potentially leading to higher power conversion efficiencies. researchgate.net

Organic Field-Effect Transistors (OFETs) : The tunable semiconductor properties of quinoxalines make them promising candidates for the active layer in OFETs. nih.gov The introduction of different functional groups onto the this compound scaffold can influence molecular packing in the solid state, which is a critical factor for achieving high charge carrier mobility.

Sustainability and Green Chemistry Initiatives in Quinoxaline Research

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netnumberanalytics.com Future research on this compound and its derivatives will be guided by these principles.

Key green initiatives applicable to this research area include:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol (B145695), or ionic liquids is a primary goal. nih.govresearchgate.net

Development of Reusable Catalysts : Designing heterogeneous or recyclable homogeneous catalysts can significantly reduce waste and cost associated with the synthesis. nih.gov

Improving Atom Economy : Utilizing reaction pathways such as one-pot syntheses and cycloadditions that incorporate a maximum number of atoms from the reactants into the final product minimizes waste generation. mdpi.com

Energy Efficiency : Employing energy-efficient techniques like microwave-assisted synthesis or ultrasound-mediated reactions can drastically reduce the energy footprint of the chemical process. rsc.orgnih.gov

Renewable Feedstocks : Exploring routes that utilize starting materials derived from biomass would represent a major advance in the sustainable production of quinoxalines. rsc.orgrsc.org

By focusing on these emerging directions, the scientific community can unlock the full potential of this compound as a versatile building block for new materials and complex molecules, while adhering to the principles of modern, sustainable chemical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5,8-Dichloro-2-methylquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves halogenation and alkylation of quinoxaline precursors. For instance, 2,3-dichloroquinoxaline (DCQX) can serve as a starting material, with methyl groups introduced via alkylation agents like propargyl bromide under controlled temperatures (60–80°C) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) critically affect reaction efficiency. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substitution patterns and methyl group integration.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (using SHELX software ) for definitive structural elucidation, particularly if crystal growth is feasible in solvents like ethanol or acetone .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact, as chlorinated quinoxalines may release toxic gases (e.g., HCl) upon decomposition .
  • Store in airtight containers at 2–8°C to prevent degradation.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound production compared to conventional methods?

  • Methodological Answer : Microwave irradiation reduces reaction times (from hours to minutes) by enabling rapid, uniform heating. For example, coupling DCQX with methylating agents under microwave conditions (100–120°C, 300 W) achieves >85% yield with reduced side products . Optimize parameters (power, solvent dielectric constant) using design-of-experiment (DoE) frameworks to balance energy efficiency and scalability.

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer :

  • Cross-validate data : Use computational tools (e.g., density functional theory (DFT) via Gaussian) to simulate NMR spectra and compare with experimental results .
  • Re-examine crystal packing effects : X-ray data may reflect solid-state conformations, while NMR captures solution-state dynamics. For discrepancies, perform variable-temperature NMR to assess rotational barriers .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock to model interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling).
  • Reactivity descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites. For example, the 5- and 8-chloro positions are likely reactive due to electron-withdrawing effects .

Q. How can researchers optimize crystallization conditions for this compound to facilitate X-ray analysis?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic (DMSO) vs. protic (ethanol) solvents. Slow evaporation at 4°C often yields high-quality crystals.
  • Additive screening : Introduce co-solvents (e.g., 5% DMF) to modulate crystal growth.
  • SHELXL refinement : Use charge-flipping algorithms in SHELXD for phase resolution and Olex2 for structure visualization .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing reaction yield data across multiple synthetic trials?

  • Methodological Answer : Apply ANOVA to assess variability between trials, or response surface methodology (RSM) for multifactorial optimization (e.g., temperature, catalyst loading). Use software like Minitab or JMP to model interactions and identify significant parameters .

Q. How can researchers validate the environmental stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to pH 3–11 buffers at 40–60°C for 1–4 weeks. Monitor decomposition via HPLC and identify breakdown products (e.g., quinoxaline-2-ol) using LC-MS .
  • Ecotoxicity assessment : Use OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity .

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